4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile
Description
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative characterized by a nitrogen-containing heterocyclic core with distinct substituents:
- Position 1: Isopropyl group (–CH(CH3)2), contributing steric bulk and hydrophobicity.
- Position 3: Carbonitrile (–CN), an electron-withdrawing group influencing electronic distribution and reactivity.
- Position 4: Amino (–NH2), a nucleophilic site enabling functionalization or coordination.
This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as a precursor for kinase inhibitors or antimicrobial agents.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-1-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-6(9)7(3-8)10-11/h4-5H,9H2,1-2H3 |
InChI Key |
AUZBNRWQBHGIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-amino-4-cyanopyrazole with isopropyl halide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated flash chromatography for purification is also common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The carbonitrile and amino groups participate in oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acidic medium, RT | Pyrazole-N-oxide derivatives | ~60-75% | |
| KMnO<sub>4</sub> | Aqueous acidic solution | Carboxylic acid derivatives | Not reported |
Mechanistic studies suggest oxidation occurs via electrophilic attack on the pyrazole ring’s electron-rich regions, forming intermediates that stabilize through resonance.
Reduction Reactions
The carbonitrile group is reduced to primary amines under standard conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous ether, reflux | 4-Amino-1-isopropyl-1H-pyrazole-3-methanamine | ~85% |
The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, followed by protonation to yield the amine.
Substitution Reactions
The amino group undergoes nucleophilic substitution with electrophiles. Notable examples include:
For arylations, FeCl<sub>3</sub>/PVP catalyzes cyclocondensation between arylhydrazines and malononitrile derivatives, forming substituted pyrazoles via a Michael addition-intramolecular cyclization pathway .
Cyclization Reactions
The compound participates in multicomponent reactions to form fused heterocycles. A notable example:
| Reactants | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Salicylaldehyde, malononitrile dimer, 2-cyanoacetohydrazide | Ethanol/pyridine, reflux | Chromeno[2,3-b]pyridine derivatives | 83% |
Mechanism :
-
Pinner cyclization : Formation of 4-H-chromene intermediate.
-
Michael addition : Attack by 2-cyanoacetohydrazide.
-
Tautomerization and cyclization : Forms a 5-aminopyrazolone ring fused to the chromeno-pyridine system .
Functional Group Reactivity
Scientific Research Applications
Pharmacological Applications
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is primarily recognized for its role in drug discovery, particularly as a scaffold for developing new pharmaceutical agents.
Anticancer Activity
Research indicates that compounds with the pyrazole structure exhibit anticancer properties. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These compounds can potentially serve as CDK inhibitors, making them valuable in cancer therapy .
Antimicrobial Properties
The pyrazole moiety has been associated with antimicrobial activity. Studies have demonstrated that pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections . The structural characteristics of 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile may enhance its efficacy against various pathogens.
Anti-inflammatory and Analgesic Effects
Some pyrazole derivatives have been reported to exhibit anti-inflammatory and analgesic effects. The mechanism involves the modulation of inflammatory pathways, which could be beneficial in developing treatments for chronic inflammatory diseases .
Agricultural Applications
The compound's potential extends to agricultural science, particularly in pest control.
Insecticide Development
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile can be utilized as a precursor for synthesizing novel insecticides. Its structural similarity to existing insecticides allows for modifications that enhance efficacy against specific pests while minimizing environmental impact .
Material Science Applications
Research into the use of pyrazole derivatives in material science has gained traction.
Polymer Chemistry
The incorporation of 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile into polymer matrices may improve mechanical properties and thermal stability. Its unique chemical structure can facilitate interactions within polymer chains, leading to enhanced material performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key differences in substituent patterns among selected pyrazole-3/4-carbonitrile derivatives:
Key Observations :
- Electronic Effects : The –CN group at position 3 (or 4) deactivates the pyrazole ring, directing electrophilic substitution to specific sites. Aryl groups (e.g., phenyl in , nitrophenyl in ) introduce conjugation and electron-withdrawing/donating effects.
- Functionalization Potential: The amino group at position 4/5 allows for derivatization (e.g., acylation in ), enabling tailored modifications for drug design.
Spectroscopic and Physical Properties
- NMR Data :
- Mass Spectrometry :
Biological Activity
4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile (CAS No: 100625-09-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is . It features a pyrazole ring, which is known for its biological significance and versatility in drug development. The presence of the amino and carbonitrile groups enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile exhibits several biological activities, including:
- Anticancer Activity : This compound has been identified as a potent inhibitor of specific kinases, particularly Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). In vitro studies have shown that it can inhibit cancer cell proliferation effectively, making it a candidate for cancer therapeutics .
- Antimicrobial Properties : Various derivatives of pyrazole compounds, including this one, have demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) in the low microgram range, indicating strong efficacy .
The mechanism by which 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile exerts its effects primarily involves:
- Kinase Inhibition : By binding to the active sites of kinases such as SYK and MYLK, it disrupts signaling pathways that are crucial for cell proliferation and survival in cancer cells .
- Antimicrobial Action : The compound appears to disrupt cellular integrity in bacteria, leading to cell lysis and death. This mechanism has been observed in time-kill assays where rapid bacterial cell death was noted upon exposure to the compound .
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of various pyrazole derivatives found that 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile exhibited significant inhibition of MCF7 breast cancer cells. The IC50 values were notably low, indicating high potency against these cancer cells compared to standard treatments .
Case Study 2: Antimicrobial Evaluation
In a comparative study of several pyrazole derivatives, 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile was evaluated for its antimicrobial properties. It demonstrated excellent activity with MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains, outperforming many conventional antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic: What are efficient synthetic routes for 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized?
Answer:
A common approach involves cyclocondensation of hydrazines with β-ketonitriles or cyanoacetates. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under controlled heating (50°C), achieving yields >75% . Optimization parameters include:
- Catalyst choice : Biocatalysts like guar gum improve regioselectivity and reduce side products in pyrazole synthesis .
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates compared to THF or DMF .
- Temperature : Gradual warming (0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .
Basic: Which spectroscopic techniques are critical for characterizing 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile?
Answer:
Key methods include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm) and nitrile carbons (δ ~110–112 ppm) confirm the core structure. Substituent-specific shifts (e.g., isopropyl CH₃ at δ ~1.2 ppm) validate regiochemistry .
- IR Spectroscopy : CN stretch (~2230 cm⁻¹) and NH₂ bands (~3237 cm⁻¹) are diagnostic .
- Mass Spectrometry : HRMS (EI) with [M]⁺ peaks (e.g., m/z 238.0961) ensures molecular weight accuracy .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable-Temperature NMR : Detects dynamic processes (e.g., amino-imino tautomerism) by observing peak coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, distinguishing regioisomers .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. R factor = 0.033) provides unambiguous confirmation of substituent positions .
Advanced: What computational methods aid in predicting reactivity and regioselectivity for derivatives of this compound?
Answer:
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For example, nitration at C4 vs. C5 can be modeled using Fukui indices .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., TFA’s role in stabilizing intermediates via hydrogen bonding) .
- Docking Studies : Evaluates binding affinities of derivatives (e.g., pyrazole-carboxamides) for target enzymes in drug discovery .
Advanced: How can synthetic protocols be adapted to improve yield in multi-step reactions involving sensitive intermediates?
Answer:
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield amino functionalities during nitration or alkylation steps .
- Dry-Load Chromatography : Minimizes decomposition during purification by adsorbing crude products onto Celite before flash chromatography .
- Low-Temperature Quenching : Halts exothermic side reactions (e.g., azide explosions) by maintaining temperatures <10°C during workup .
Basic: What are the stability and storage requirements for 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile?
Answer:
- Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Decomposition Risks : Exposure to moisture generates NH₃ and cyanide byproducts; monitor via TLC or IR for CN band degradation (~2230 cm⁻¹) .
Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrazole ring?
Answer:
Regioselectivity is governed by:
- Electronic Effects : Electron-donating groups (e.g., NH₂) activate C4 for electrophilic attack, while electron-withdrawing groups (e.g., CN) direct reactions to C5 .
- Steric Hindrance : Bulky substituents (e.g., isopropyl) disfavor ortho/para positions, favoring meta substitution in nitration or halogenation .
- Acid Catalysis : TFA protonates the pyrazole ring, enhancing electrophilic susceptibility at specific sites .
Basic: How can purity and identity be validated for this compound in the absence of supplier-provided analytical data?
Answer:
- Combined Spectroscopy : Cross-validate NMR, IR, and HRMS data against literature benchmarks (e.g., δ 7.54 ppm for pyrazole-H in CDCl₃) .
- Melting Point Analysis : Compare observed m.p. (e.g., 172–174°C) with published values to detect impurities .
- Elemental Analysis : Carbon/nitrogen ratios (theoretical: C 44.44%, N 51.85%) confirm stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
